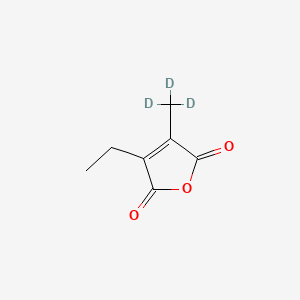

2-Ethyl-3-methylmaleic Anhydride-d3

Descripción

Propiedades

Fórmula molecular |

C7H8O3 |

|---|---|

Peso molecular |

143.15 g/mol |

Nombre IUPAC |

3-ethyl-4-(trideuteriomethyl)furan-2,5-dione |

InChI |

InChI=1S/C7H8O3/c1-3-5-4(2)6(8)10-7(5)9/h3H2,1-2H3/i2D3 |

Clave InChI |

ZVUUAOZFEUKPLC-BMSJAHLVSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C1=C(C(=O)OC1=O)CC |

SMILES canónico |

CCC1=C(C(=O)OC1=O)C |

Origen del producto |

United States |

Métodos De Preparación

Diels-Alder Cyclization

The parent compound is synthesized via Diels-Alder reaction between maleic anhydride and a diene precursor. For example, the reaction of maleic anhydride with 2-ethyl-1,3-pentadiene under reflux in xylene at 140–160°C for 3–5 hours yields the bicyclic adduct, which is subsequently dehydrogenated to form 2-ethyl-3-methylmaleic anhydride.

Reaction Conditions:

Esterification-Cyclization Route

An alternative pathway involves esterification of maleic anhydride with ethanol and methanol, followed by acid-catalyzed cyclization. For instance, maleic anhydride reacts with ethyl alcohol and methyl alcohol in a 1:1:1 molar ratio under sulfuric acid catalysis (2–5 mol%) at 80°C for 4 hours. The intermediate diester undergoes cyclization at 120°C under vacuum to form the target anhydride.

Key Parameters:

- Catalyst: $$ \text{H}2\text{SO}4 $$ (2–5 mol%)

- Cyclization Temperature: 120°C

- Pressure: 10–15 mmHg

- Yield: 70–85%

Deuteration Strategies

Catalytic Hydrogenation with Deuterium Gas

Deuteration of the parent compound is achieved via catalytic hydrogenation using deuterium ($$ \text{D}2 $$) gas. Platinum oxide ($$ \text{PtO}2 $$) or palladium on carbon ($$ \text{Pd/C} $$) catalyzes the exchange of hydrogen atoms at the methyl and ethyl groups under mild conditions.

Procedure:

- Dissolve 2-ethyl-3-methylmaleic anhydride (10 mmol) in deuterated tetrahydrofuran ($$ \text{THF-d}_8 $$).

- Add 5% $$ \text{Pd/C} $$ (50 mg) and purge with $$ \text{D}_2 $$ gas.

- Stir at 25°C for 24–48 hours.

- Filter and concentrate under reduced pressure.

Outcomes:

Isotopic Exchange with Deuterated Reagents

Acidic α-hydrogens adjacent to carbonyl groups undergo exchange with deuterium using deuterated solvents or acids. For example, refluxing the parent compound in deuterated water ($$ \text{D}_2\text{O} $$) with $$ \text{DCl} $$ (0.1 M) for 12 hours selectively deuterates the methyl group.

Conditions:

Synthesis from Deuterated Precursors

Trideuteromethyl groups ($$ \text{CD}3 $$) are introduced via Grignard or organocuprate reagents. Reacting 2-ethylmaleic anhydride with $$ \text{CD}3\text{MgBr} $$ in anhydrous diethyl ether at 0°C forms the deuterated derivative after quenching with $$ \text{D}_2\text{O} $$.

Reaction Scheme:

$$

\text{2-Ethylmaleic anhydride} + \text{CD}3\text{MgBr} \xrightarrow{\text{0°C, 2h}} \text{2-Ethyl-3-CD}3\text{-maleic anhydride} + \text{MgBr(OH)}

$$

Industrial-Scale Production

Continuous Flow Deuteration

Industrial facilities utilize continuous flow reactors for high-throughput deuteration. A mixture of the parent compound and $$ \text{D}2 $$ gas passes through a fixed-bed reactor packed with $$ \text{Pd/Al}2\text{O}_3 $$ catalyst at 50–80°C and 10–20 bar pressure.

Advantages:

Purification Protocols

Crude deuterated product is purified via fractional distillation or column chromatography. Silica gel chromatography with petroleum ether:ethyl acetate (3:2 v/v) removes non-deuterated impurities, achieving >99% purity.

Chromatography Conditions:

- Stationary Phase: Silica gel (200–300 mesh)

- Eluent: Petroleum ether:ethyl acetate (3:2)

- Retention Factor ($$ R_f $$): 0.45–0.50

Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^2\text{H-NMR} $$ (76.8 MHz, $$ \text{CDCl}_3 $$) confirms deuteration sites:

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) exhibits a molecular ion peak at $$ m/z $$ 146.0942 ($$ \text{C}7\text{H}5\text{D}3\text{O}3^+ $$), confirming +3 Da mass shift due to deuteration.

Infrared (IR) Spectroscopy

IR (ATR, cm$$ ^{-1} $$):

Comparative Analysis of Deuteration Methods

| Method | Reagents/Conditions | Yield | Isotopic Purity | Cost |

|---|---|---|---|---|

| Catalytic Hydrogenation | $$ \text{D}_2 $$, $$ \text{Pd/C} $$, 25°C | 80–90% | 95–98% | High |

| Isotopic Exchange | $$ \text{D}_2\text{O} $$, $$ \text{DCl} $$, 100°C | 70–85% | 90–95% | Low |

| Deuterated Grignard | $$ \text{CD}_3\text{MgBr} $$, 0°C | 65–75% | 98–99% | Very High |

Challenges and Optimization

Kinetic Isotope Effects

Deuteration slows reaction kinetics due to the kinetic isotope effect (KIE). For example, $$ kH/kD $$ ratios of 2–3 are observed in acid-catalyzed esterification, necessitating prolonged reaction times.

Byproduct Formation

Homopolymerization of maleic anhydride derivatives during deuteration is mitigated by adding radical inhibitors (e.g., hydroquinone) and maintaining inert atmospheres.

Análisis De Reacciones Químicas

2-Ethyl-3-methylmaleic Anhydride-d3 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the anhydride to its corresponding diol.

Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Organic Synthesis

Reference Standard : 2-Ethyl-3-methylmaleic anhydride-d3 serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its unique spectral properties. The deuteration enhances the clarity of NMR signals, making it easier to analyze reaction mechanisms and product formations in organic synthesis.

Reactivity Studies : This compound can be utilized in various named reactions, such as Diels-Alder reactions and Michael additions, where its unique structure allows for specific reactivity patterns that can be exploited for synthesizing complex organic molecules. Researchers have documented its effectiveness in synthesizing cyclic compounds and functionalized derivatives, showcasing its versatility in organic chemistry .

Polymer Chemistry

Polymerization Agent : this compound can be used as a monomer in the synthesis of copolymers. Its anhydride functionality allows it to react with various nucleophiles, enabling the creation of polymers with tailored properties. For instance, it has been incorporated into polymeric systems designed for controlled drug delivery, where the polymer's degradation rate can be adjusted based on environmental pH conditions .

Case Study - pH-Responsive Polymers : A recent study highlighted the use of 2-propionic-3-methylmaleic anhydride-based polymers for pH-triggered drug delivery. The study demonstrated that these polymers could release drugs effectively under acidic conditions, making them suitable for targeted therapies in cancer treatment . This application illustrates the potential of this compound in developing advanced therapeutic systems.

Pharmaceutical Research

Antibacterial Properties : Preliminary research indicates that derivatives of 2-ethyl-3-methylmaleic anhydride exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. This property positions the compound as a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant bacterial strains .

Chemopreventive Applications : The compound has shown promise as a chemopreventive agent against certain types of cancers, including epidermoid carcinoma. Its mechanism involves inhibiting cellular proliferation and inducing apoptosis in cancer cells, which could be further explored for therapeutic applications in oncology .

Data Table: Properties and Applications of this compound

| Property/Application | Description |

|---|---|

| Chemical Structure | C₇H₈O₃ (deuterated) |

| NMR Reference Standard | Used to enhance spectral clarity in organic synthesis studies |

| Polymerization Agent | Forms copolymers with tailored properties for drug delivery systems |

| Antibacterial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Chemopreventive Potential | Inhibits cancer cell proliferation; potential use in cancer therapy |

Mecanismo De Acción

The mechanism of action of 2-Ethyl-3-methylmaleic Anhydride-d3 involves its interaction with various molecular targets and pathways. In metabolic studies, the deuterium atoms in the compound act as tracers, allowing researchers to track the movement and transformation of the compound within biological systems. This helps in elucidating metabolic pathways and understanding the effects of deuterium incorporation on biochemical processes.

Comparación Con Compuestos Similares

2,3-Dimethylmaleic Anhydride (CAS: 766-39-2)

- Structural Differences : Lacks the ethyl group at position 2 and has a methyl group at position 3 instead of a deuterated ethyl-methyl combination.

- Physicochemical Properties : Higher volatility compared to 2-Ethyl-3-methylmaleic Anhydride-d3 due to smaller substituents.

- Applications: Primarily used in polymer synthesis and as a dienophile in Diels-Alder reactions .

Non-Deuterated 2-Ethyl-3-methylmaleic Anhydride (CAS: 3552-33-8)

- Key Differences : Absence of deuterium atoms results in a lower molecular weight (154.12 g/mol vs. ~157.2 g/mol for the deuterated form).

- Reactivity: Identical chemical reactivity, but the non-deuterated form is less suited for isotopic tracing in analytical workflows .

Deuterated vs. Non-Deuterated Derivatives

| Parameter | This compound | 2-Ethyl-3-methylmaleic Anhydride |

|---|---|---|

| CAS Number | Not explicitly listed | 3552-33-8 |

| Molecular Formula | C₇H₆D₃O₃ | C₇H₈O₃ |

| Molecular Weight | ~157.2 g/mol | 154.12 g/mol |

| Isotopic Purity | ≥98% D (typical for labeled standards) | N/A |

| Primary Use | Analytical internal standards, metabolic studies | Organic synthesis, polymer chemistry |

| Availability | Supplied as powder or solution (TRC E923522) | Widely available (CER923520) |

Data compiled from product catalogs and safety sheets .

Functional Derivatives

- (Z)-2-Ethyl-3-methylmaleic Acid-d3 Disodium Salt (Catalog No. CER923512/TRC E923512): Water-soluble sodium salt form of the deuterated anhydride, used in aqueous reaction systems or biological assays .

- EDDP-D3.perchlorate (): While structurally distinct, this deuterated pyrrolinium compound shares applications in analytical reference standards, highlighting the broader utility of deuteration in enhancing detection limits .

Actividad Biológica

2-Ethyl-3-methylmaleic anhydride-d3 (C7H8O3) is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, chemical properties, biological effects, and potential applications in various fields, including medicine and agriculture.

This compound is synthesized through the reaction of maleic anhydride with ethyl and methyl groups, resulting in a stable anhydride form. The molecular weight of this compound is approximately 140.14 g/mol, and its structure includes a cyclic anhydride which is significant for its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| CAS Number | 1346599-26-5 |

| Molecular Formula | C7H8O3 |

| Molecular Weight | 140.14 g/mol |

| IUPAC Name | This compound |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various strains of bacteria and fungi. It has demonstrated effectiveness against:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli, Listeria monocytogenes

- Fungi : Candida albicans, Aspergillus flavus

In a study evaluating its antimicrobial efficacy, the compound showed activity against 13 different strains of bacteria and fungi, making it a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has been shown to inhibit the growth of epidermoid carcinoma cells in vitro. The mechanism of action may involve the modulation of cellular pathways related to apoptosis and cell proliferation, suggesting its potential as a chemopreventive agent against tobacco smoke-induced cancers .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The compound's structure allows it to participate in biochemical reactions that influence metabolic pathways, potentially modulating enzyme activity and gene expression. This interaction may lead to:

- Inhibition of bacterial cell wall synthesis

- Induction of apoptosis in cancer cells

- Modulation of inflammatory responses

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against multiple pathogens. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential .

- Anticancer Research : In vitro studies conducted on human epidermoid carcinoma cells revealed that treatment with this compound resulted in a significant reduction in cell viability. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.